{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17723823
InChI: InChI=1S/C14H20FNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2
SMILES:
Molecular Formula: C14H20FNO
Molecular Weight: 237.31 g/mol

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol

CAS No.:

Cat. No.: VC17723823

Molecular Formula: C14H20FNO

Molecular Weight: 237.31 g/mol

* For research use only. Not for human or veterinary use.

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol -

Specification

Molecular Formula C14H20FNO
Molecular Weight 237.31 g/mol
IUPAC Name [1-[2-amino-1-(3-fluorophenyl)ethyl]cyclopentyl]methanol
Standard InChI InChI=1S/C14H20FNO/c15-12-5-3-4-11(8-12)13(9-16)14(10-17)6-1-2-7-14/h3-5,8,13,17H,1-2,6-7,9-10,16H2
Standard InChI Key TVJCDQQWFCSMHB-UHFFFAOYSA-N
Canonical SMILES C1CCC(C1)(CO)C(CN)C2=CC(=CC=C2)F

Introduction

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol is a complex organic compound with a molecular formula that includes a cyclopentyl group attached to an aminoethyl chain, which also features a fluorophenyl substituent. This compound is of interest in medicinal chemistry due to its potential applications in developing pharmaceuticals that target various biological pathways. The compound's CAS number is 2060032-85-9, and it is primarily intended for laboratory use .

Synthesis and Preparation

The synthesis of {1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol typically involves multi-step organic synthesis techniques. While specific methods may vary based on laboratory techniques and available reagents, the process generally requires careful control of reaction conditions to achieve the desired product.

Table: Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
{1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentyl}methanolChlorine substituent instead of fluorineDifferent biological activity due to substituent change
N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamideInhibitor of AKT activity, potential anticancer agentMore complex structure with additional functional groups
{N-[2-Amino-1-(4-fluorophenyl)ethyl]cyclopentyl}methanolVariation in phenyl substituent positionDifferent biological activity due to positional change

Availability and Storage

{1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentyl}methanol is currently discontinued from some suppliers, such as Cymit Quimica, where it was previously available under the reference 3D-KHD03285 . For inquiries about similar products or detailed information, contacting the supplier directly is recommended.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator